N-cyclopropyl-4-(4-morpholinyl)benzamide
Description
N-Cyclopropyl-4-(4-morpholinyl)benzamide is a benzamide derivative featuring a cyclopropylamide group at the benzamide’s nitrogen and a para-substituted morpholine ring.
Properties
IUPAC Name |
N-cyclopropyl-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(15-12-3-4-12)11-1-5-13(6-2-11)16-7-9-18-10-8-16/h1-2,5-6,12H,3-4,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWCFIYQAAUIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Sulfur-Containing Analogs
- N-Cyclopropyl-4-(methylsulfinyl)benzamide (2i) : The methylsulfinyl (–SOCH₃) group at the para position introduces strong electron-withdrawing effects, likely enhancing electrophilicity at the benzamide core. This property is critical in oxidative fluorination reactions, as demonstrated in photoredox catalysis studies .
- N-Cyclopropyl-4-(methylthio)benzamide (3b) : The methylthio (–SCH₃) group, a less oxidized sulfur substituent, offers milder electron-withdrawing effects compared to sulfinyl. Its presence facilitates 1,3-difunctionalization reactions, as shown in dielectrophilic intermediate studies .
Nitrogen-Containing Analogs
- N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride : The piperidinylmethoxy substituent introduces a bulky, basic nitrogen moiety. The hydrochloride salt form (MW: 310.82) enhances aqueous solubility, making it suitable for pharmacological applications .
- 4-Fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide : This analog combines a fluorine atom (electron-withdrawing) and a morpholinylmethyl group. The fluorine may improve metabolic stability, while the morpholinylmethyl substituent adds steric bulk compared to the target compound’s direct morpholinyl attachment .
Heterocyclic Analogs
Comparative Data Table
Table 1: Key Properties of this compound and Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
